molecular formula C15H21N3O3 B2448369 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1203112-78-0

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B2448369
CAS No.: 1203112-78-0
M. Wt: 291.351
InChI Key: KOGWYFNMLYXHSX-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This chemical features a molecular structure combining a cyclohexenyl ethyl moiety with a 6-methyluracil (6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) derivative, suggesting potential as a key intermediate or building block in the synthesis of more complex molecules. The 6-methyluracil component is a core structure in nucleobase chemistry and is frequently explored for its biological activities . Researchers may investigate this acetamide derivative for its potential enzyme inhibition properties, particularly given the known pharmacological relevance of related uracil-based compounds. The specific structural attributes of this compound, including the lipophilic cyclohexenyl group and the hydrogen-bonding capacity of the uracil ring, make it a valuable candidate for structure-activity relationship (SAR) studies, drug discovery programs, and biochemical probing. It is supplied as a solid and should be stored in a sealed, dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10-12(14(20)18-15(21)17-10)9-13(19)16-8-7-11-5-3-2-4-6-11/h5H,2-4,6-9H2,1H3,(H,16,19)(H2,17,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGWYFNMLYXHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a complex organic compound with potential biological activities attributed to its unique structural components. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a cyclohexene moiety and a tetrahydropyrimidine ring, which are known to influence its biological properties. The presence of the 2,4-dioxo group may enhance its reactivity and interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that compounds containing pyrimidine rings often exhibit significant antimicrobial properties. The structure of this compound indicates potential efficacy against various pathogens due to:

  • Pyrimidine Component : Known for its antimicrobial and anti-inflammatory effects.
  • Furan and Cyclohexene Groups : These may enhance the compound's bioactivity through improved solubility and permeability.
Pathogen Tested Activity Observed
Staphylococcus aureusModerate to significant
Escherichia coliModerate
Candida albicansModerate

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies typically involve:

  • Binding Affinity Studies : Assessing how well the compound binds to specific biological targets.
  • Inhibition Assays : Evaluating the inhibitory effects on enzymes relevant to microbial growth or inflammation.

Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated that those with enhanced lipophilicity exhibited higher antibacterial activity. The synthesized derivatives were tested against a range of microorganisms using disk diffusion methods. Results indicated that compounds similar to this compound showed promising antimicrobial effects.

Study 2: Enzyme Inhibition

Research examining the inhibition of cholinesterase enzymes revealed that related compounds could effectively inhibit butyrylcholinesterase (BChE). This suggests potential neuroprotective properties for derivatives of this compound.

Q & A

Q. What are the critical synthetic steps and parameters for producing the compound with high purity?

The synthesis involves a multi-step process, including condensation of pyrimidine precursors with cyclohexene-containing intermediates under controlled conditions. Key parameters include:

  • Temperature optimization (e.g., 60–80°C for cyclization steps) .
  • Solvent selection (e.g., DMF or acetonitrile for solubility and reactivity) .
  • pH control during amide bond formation to avoid side reactions . Progress is monitored via thin-layer chromatography (TLC), and final purity (>95%) is confirmed by HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

A combination of techniques is required:

  • NMR : 1^1H and 13^13C NMR to confirm the acetamide linkage and cyclohexene moiety .
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular weight (e.g., 328.387 g/mol) .
  • IR Spectroscopy : Identification of carbonyl (C=O) stretches at ~1700 cm⁻¹ for pyrimidine-dione and acetamide groups .

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from metabolic instability or bioavailability issues. Strategies include:

  • Metabolic Profiling : Use liver microsome assays to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Formulation Adjustments : Encapsulation in liposomes to enhance in vivo stability .
  • Dosage Optimization : Pharmacokinetic studies to adjust dosing intervals based on half-life data .

Q. What structural modifications improve target specificity and reduce off-target effects?

Structure-activity relationship (SAR) studies suggest:

  • Pyrimidine Ring Substitutions : Introducing electron-withdrawing groups (e.g., -F) at position 6 enhances binding to kinase targets .
  • Cyclohexene Optimization : Saturation of the cyclohexene ring improves metabolic stability but reduces conformational flexibility .
  • Acetamide Linker Replacement : Replacing the methyl group with trifluoromethyl increases hydrophobicity and membrane permeability .

Q. How do reaction conditions influence the scalability of synthesis?

Scaling up requires:

  • Flow Chemistry : Continuous flow reactors to maintain temperature/pH consistency and reduce waste .
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) for recyclability and cost efficiency .
  • DOE (Design of Experiments) : Statistical optimization of variables (e.g., molar ratios, stirring rates) to maximize yield .

Q. What computational methods predict binding affinity to biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., CDK2 or EGFR) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Predictive models using descriptors like logP and polar surface area to correlate structure with activity .

Methodological Challenges

Q. How can stability under physiological conditions be systematically evaluated?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) .
  • Analytical Monitoring : UPLC-PDA to track degradation products and quantify shelf life .
  • Buffer Compatibility : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models : Eliminate putative targets (e.g., kinases) to confirm on-target effects .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify downstream protein expression changes .
  • SPR (Surface Plasmon Resonance) : Direct measurement of binding kinetics (Kₐ, Kd) with purified receptors .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Cell Line Authentication : STR profiling to rule out contamination .
  • Microenvironment Mimicry : 3D spheroid assays vs. monolayer cultures to assess context-dependent activity .
  • Mitochondrial Toxicity Assays : Seahorse XF Analyzer to distinguish cytotoxic vs. cytostatic effects .

Tables for Key Data

Property Method Typical Result Reference
Melting PointDifferential Scanning Calorimetry215–220°C
LogP (Partition Coefficient)Shake-flask HPLC2.1 ± 0.3
Plasma Protein BindingEquilibrium Dialysis89% (Human), 85% (Mouse)

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